molecular formula C18H22N2O3S2 B2739609 5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941939-75-9

5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2739609
CAS No.: 941939-75-9
M. Wt: 378.51
InChI Key: WQPMLAADYARSEH-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Cerebrovascular and Anticonvulsant Applications

Thiophene sulfonamides have been investigated for their cerebrovasodilatory and anticonvulsant properties. One study describes the synthesis of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, highlighting their potential in increasing cerebral blood flow selectively in animal models without causing significant diuresis. The sulfones, particularly those with halo substituents, showed notable anticonvulsant activity (Barnish et al., 1981).

Antimicrobial Activities

Thiophene derivatives, including those with a sulfonamide moiety, have demonstrated antimicrobial activities. Research on the synthesis of thiazoles and their fused derivatives, some incorporating the thiophene ring, showed in vitro antimicrobial effectiveness against various bacterial and fungal strains (Wardkhan et al., 2008). Another study focused on thiophene sulfonamide derivatives synthesized via Pd(0)-catalyzed Suzuki–Miyaura cross coupling reactions, which were tested for urease inhibition, antibacterial activity, and hemolytic activities, indicating their potential as antibacterial agents and urease inhibitors (Noreen et al., 2017).

Drug Metabolism and Bioconversion

In the context of drug metabolism, biaryl-bis-sulfonamide compounds have been utilized as substrates in microbial-based surrogate biocatalytic systems to produce mammalian metabolites for structural characterization. This approach supports the identification and quantification of drug metabolites, underscoring the relevance of thiophene sulfonamides in pharmacological research (Zmijewski et al., 2006).

Ocular Hypotensive Activity

Thiophene sulfonamides have also been explored for their ocular hypotensive effects, particularly in the context of glaucoma treatment. Research has focused on optimizing the substituents on the thiophene sulfonamide structure to enhance inhibitory potency against carbonic anhydrase, water solubility, and minimizing pigment binding, demonstrating their potential utility in developing treatments for glaucoma (Prugh et al., 1991).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary widely depending on their specific structure. Some thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-3-15-9-10-18(24-15)25(22,23)19-14-8-7-13(2)16(12-14)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPMLAADYARSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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